molecular formula C16H11N3O B5870678 2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one

2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B5870678
M. Wt: 261.28 g/mol
InChI Key: BBERZJLEIXBTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one is a useful research compound. Its molecular formula is C16H11N3O and its molecular weight is 261.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.090211983 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

2-Phenylpyrimido[1,2-a]benzimidazol-4(1H)-one and its derivatives are notable for their synthesis and chemical properties. The derivatives are typically prepared via cyclocondensation reactions involving 2-aminobenzimidazole with various compounds. This synthesis process is significant due to the unique chemical structure and properties of the resulting compounds. For instance, Zhang et al. (2010) reported the preparation of 2,3-diarylpyrimido[1,2-a]benzimidazole derivatives through cyclocondensation, highlighting their fluorescence properties (Zhang et al., 2010). Similarly, Karcı and Demirçalı (2006) explored the synthesis of phenylazopyrimidone dyes from 2-aminobenzimidazole, demonstrating the applicability of these compounds in dyeing and pigmentation (Karcı & Demirçalı, 2006).

Antimicrobial and Antitumor Properties

Several studies have investigated the biological activities of this compound derivatives. Abdel-Mohsen et al. (2010) synthesized a series of benzimidazole-pyrimidine conjugates, revealing their marked potency as antitumor agents against various cancer cell lines (Abdel-Mohsen et al., 2010). Pada et al. (2013) also synthesized new pyrimido[1,2-a]benzimidazoles with antimicrobial activity, indicating their potential in combating infectious diseases (Pada et al., 2013).

Applications in Material Science

The unique chemical properties of these compounds extend their applications to material science. For example, Saleh et al. (2016) synthesized a novel pyrimido[1,2-a]benzimidazole derivative and investigated its photophysical behavior, which could have implications in the development of new materials for optical applications (Saleh et al., 2016).

Corrosion Inhibition

Belkhaouda et al. (2020) explored the use of this compound as a corrosion inhibitor for carbon steel in acidic solutions. Their findings suggest its effectiveness in protecting metals, which could be beneficial in industrial applications (Belkhaouda et al., 2020).

Properties

IUPAC Name

2-phenyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c20-15-10-13(11-6-2-1-3-7-11)18-16-17-12-8-4-5-9-14(12)19(15)16/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBERZJLEIXBTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 3
2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 4
2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 5
2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 6
2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.